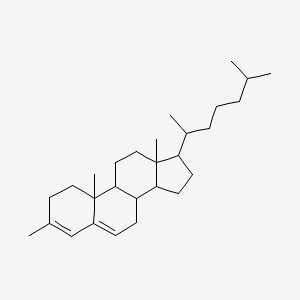
3-Methylcholesta-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcholesta-3,5-diene is a steroidal compound characterized by the presence of a methyl group at the third carbon and double bonds at the third and fifth positions of the cholestane skeleton. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcholesta-3,5-diene typically involves the modification of cholestane derivatives. One common method includes the treatment of cholest-5-en-3-one with methyl magnesium iodide, followed by chromatographic separation to yield 3-methylcholest-5-en-3a-ol and 3a-methylcholest-5-en-3p-ol . These intermediates can then be dehydrated to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar routes as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcholesta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Catalytic reduction can convert it to 3-methylcholestane.
Substitution: It can undergo substitution reactions, such as the addition of alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acetic anhydride in pyridine for acetylation reactions.
Major Products
Oxidation: Formation of 3-methylcholest-5-en-3-one.
Reduction: Formation of 3-methylcholestane.
Substitution: Formation of 3a-methylcholesteryl acetate.
Aplicaciones Científicas De Investigación
3-Methylcholesta-3,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cytotoxic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-Methylcholesta-3,5-diene involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. Additionally, it may act as a precursor to other biologically active steroids, which exert their effects through specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cholesta-3,5-diene: Lacks the methyl group at the third carbon.
3-Methylcholest-5-en-3-one: Contains a ketone group instead of a double bond at the third position.
3-Methylcholestane: Saturated version without double bonds.
Uniqueness
3-Methylcholesta-3,5-diene is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the double bonds allows for a variety of chemical modifications and interactions that are not possible with its analogs .
Propiedades
Número CAS |
1249-79-2 |
|---|---|
Fórmula molecular |
C28H46 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
3,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h10,18-19,21,23-26H,7-9,11-17H2,1-6H3 |
Clave InChI |
AZUUAEYWJRSEKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)C(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)



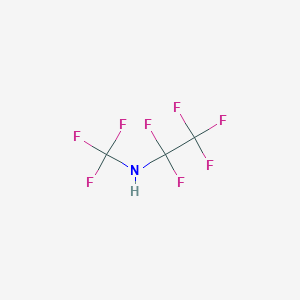
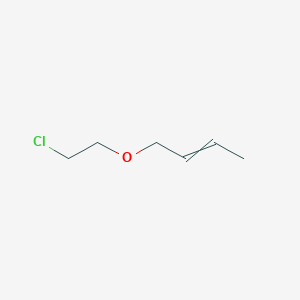
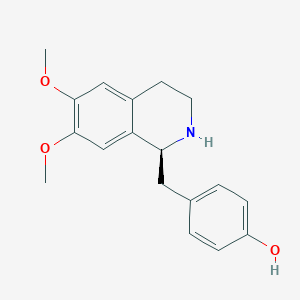
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

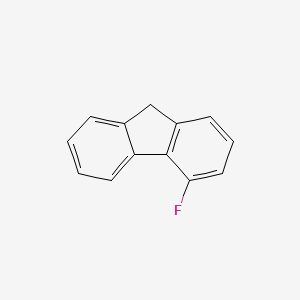
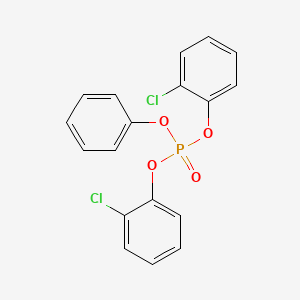

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
